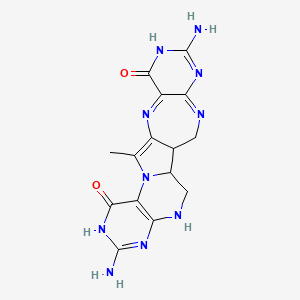![molecular formula C14H17F B13424513 Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- CAS No. 22947-58-6](/img/structure/B13424513.png)
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- is a compound that features a bicyclic structure with a fluorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The unique structure of bicyclo[2.2.2]octane derivatives makes them valuable in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- typically involves the Diels-Alder reaction followed by fluorination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, forming the bicyclic structure. The fluorination step can be achieved using elemental fluorine or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octane derivatives often involves large-scale Diels-Alder reactions followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The rigid bicyclic structure enhances the compound’s stability and bioavailability, making it an effective agent in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher strain, making it less stable than bicyclo[2.2.2]octane.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties, such as increased water solubility and metabolic stability.
Uniqueness
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- stands out due to its combination of rigidity, stability, and functional versatility. The presence of the fluorine atom and phenyl group further enhances its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
22947-58-6 |
|---|---|
Molekularformel |
C14H17F |
Molekulargewicht |
204.28 g/mol |
IUPAC-Name |
1-fluoro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17F/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI-Schlüssel |
MGDUNIIVLIWNOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


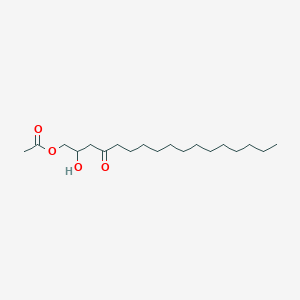
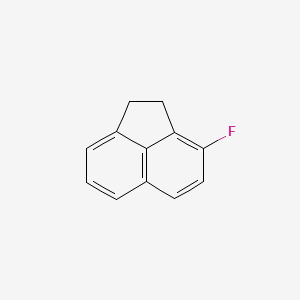
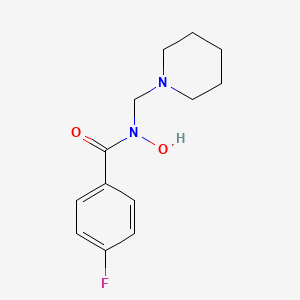
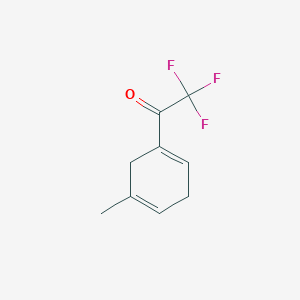
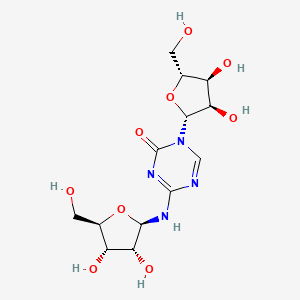
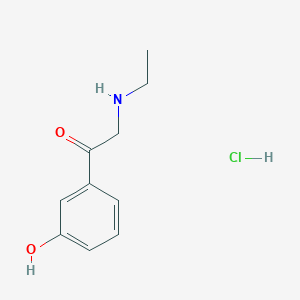
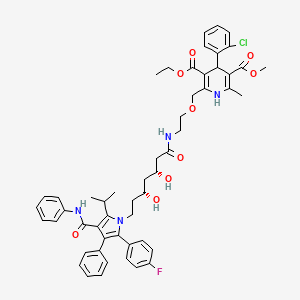
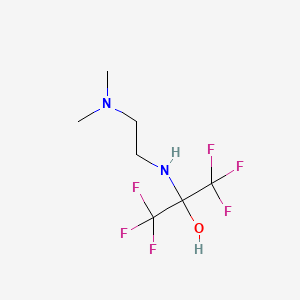
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
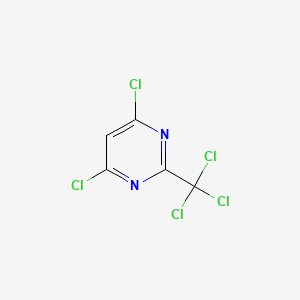
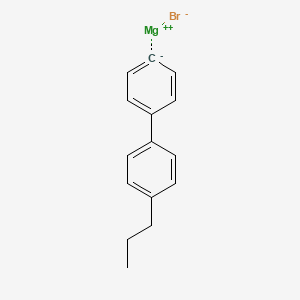
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
